molecular formula C7H15NOS B13588971 2-(Thian-3-yloxy)ethan-1-amine

2-(Thian-3-yloxy)ethan-1-amine

Cat. No.: B13588971
M. Wt: 161.27 g/mol
InChI Key: CWKGOOWKMOLLMC-UHFFFAOYSA-N
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Description

2-(Thian-3-yloxy)ethan-1-amine is a secondary amine characterized by an ethanamine backbone substituted with a thian-3-yloxy group. The thian moiety refers to a six-membered saturated ring containing one sulfur atom (thiomorpholine derivative).

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

2-(thian-3-yloxy)ethanamine

InChI

InChI=1S/C7H15NOS/c8-3-4-9-7-2-1-5-10-6-7/h7H,1-6,8H2

InChI Key

CWKGOOWKMOLLMC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)OCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thian-3-yloxy)ethan-1-amine typically involves the nucleophilic substitution reaction of thiane derivatives with ethanamine. One common method is the reaction of thiane-3-ol with 2-chloroethanamine under basic conditions to form the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Thian-3-yloxy)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Thian-3-yloxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Substituent Heterocycle Comparison

The nature of the heterocyclic substituent significantly impacts physicochemical properties and biological activity. Below is a comparative analysis:

Compound Heterocycle Key Features Molecular Weight Relevance
2-(Thian-3-yloxy)ethan-1-amine Thian (saturated 6-membered S-ring) Lipophilic, polar ether linkage; potential CNS penetration ~175 g/mol (est.) Structural uniqueness due to saturated S-ring
2-(Thiophen-3-yl)ethan-1-amine Thiophene (5-membered S-ring) Planar, aromatic; enhances π-π stacking with receptors 143.24 g/mol TAAR1 agonist activity (EC₅₀ ~0.5 µM)
2-(1H-Indol-3-yl)ethan-1-amine Indole (bicyclic N-containing) Rigid, aromatic; interacts with serotonin receptors 160.23 g/mol Precursor to psychoactive tryptamines (e.g., psilocybin analogs)
2-(4H-1,2,4-Triazol-3-yl)ethan-1-amine Triazole (5-membered N-ring) High polarity, hydrogen-bonding capacity 140.16 g/mol TAAR1 activation (submicromolar EC₅₀)

Pharmacological Activity

  • TAAR1 Agonism : Thiophene- and triazole-substituted ethanamines (e.g., compounds 1 and 2 in ) exhibit submicromolar TAAR1 agonism, critical for modulating dopamine and serotonin pathways. The thian derivative’s saturated S-ring may reduce receptor binding affinity compared to aromatic heterocycles due to decreased π-orbital interactions .
  • Serotonergic Activity : Indole-substituted ethanamines (e.g., 5-methoxytryptamine) act as serotonin analogs, with modifications at the 5-position influencing receptor subtype selectivity . The thian derivative’s ether linkage may limit direct serotonin receptor engagement but could enhance metabolic stability.

Physicochemical Properties

  • Solubility : The thian derivative’s saturated ring and ether group may improve water solubility compared to purely aromatic analogs (e.g., thiophene derivatives) but reduce lipid solubility versus indole-based compounds.
  • Stability : Thian’s saturated structure could enhance oxidative stability relative to thiophene, which is prone to electrophilic substitution reactions.

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